
cis-4-Amino-3-(methoxy)tetrahydropyran
Overview
Description
cis-4-Amino-3-(methoxy)tetrahydropyran: is a chemical compound with the molecular formula C6H13NO2. It is a derivative of tetrahydropyran, featuring an amino group at the fourth position and a methoxy group at the third position in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a tetrahydropyran derivative.
Functional Group Introduction: The amino group is introduced at the fourth position through a nucleophilic substitution reaction, often using an amine source like ammonia or an amine derivative.
Methoxy Group Introduction: The methoxy group is introduced at the third position through an etherification reaction, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-Amino-3-(methoxy)tetrahydropyran can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form derivatives with different functional groups, such as converting the methoxy group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives .
Scientific Research Applications
cis-4-Amino-3-(methoxy)tetrahydropyran has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-Amino-3-(methoxy)tetrahydropyran involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
trans-4-Amino-3-(methoxy)tetrahydropyran: Differing in the configuration of the amino and methoxy groups.
4-Amino-3-(hydroxy)tetrahydropyran: Featuring a hydroxyl group instead of a methoxy group.
4-Amino-3-(ethoxy)tetrahydropyran: Featuring an ethoxy group instead of a methoxy group.
Uniqueness: cis-4-Amino-3-(methoxy)tetrahydropyran is unique due to its specific cis configuration, which can significantly influence its chemical reactivity and biological interactions compared to its trans isomer and other derivatives .
Biological Activity
cis-4-Amino-3-(methoxy)tetrahydropyran , with the molecular formula CHNO, is a chemical compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features:
- An amino group at the fourth position.
- A methoxy group at the third position.
- A cis configuration , which distinguishes it from its trans isomer and other derivatives.
These structural characteristics influence its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- Hydrophobic Interactions : The methoxy group contributes to hydrophobic interactions, which can affect membrane permeability and cellular uptake.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies involving tetrahydropyran derivatives have shown promising results in inhibiting the growth of human leukemia cells (HL-60) and breast cancer cells (MCF-7).
Compound | Cell Line | IC (µM) | Mechanism |
---|---|---|---|
Carboplatin | HL-60 | 2.9 | Chemotherapeutic agent |
This compound | HL-60 | TBD | Potential apoptosis induction |
5-Methylidenetetrahydropyran-4-one | HL-60 | 1.02 | Induces G2/M phase arrest |
The above table summarizes the inhibitory concentration (IC) values for various compounds tested against HL-60 cells, highlighting the potential of this compound as a therapeutic agent.
Antileishmanial Activity
In another study, tetrahydropyrans were evaluated for their antileishmanial activity against Leishmania donovani. The results indicated that certain derivatives exhibited low micromolar IC values, suggesting their effectiveness in inhibiting parasite growth while maintaining a favorable selectivity index against mammalian cells.
Compound | IC (µM) | CC (µM) | Selectivity Index |
---|---|---|---|
Tetrahydropyran 3a | 3.4 | 40 | 11.8 |
Endoperoxide 2a | 7.5 | 40 | 5.3 |
This table illustrates the antileishmanial potency of selected compounds, emphasizing the importance of structure in determining biological activity.
Case Studies
- Cytotoxicity in Cancer Models : A study demonstrated that this compound derivatives induced apoptosis in HL-60 cells, leading to cell cycle arrest at the G2/M phase. This suggests a dual mechanism involving both cytotoxic and cytostatic effects.
- Inhibition of Leishmania Growth : Tetrahydropyrans were shown to inhibit L. donovani promastigotes effectively, with selectivity indices indicating lower toxicity towards mammalian cells compared to their antileishmanial effects.
Properties
IUPAC Name |
(3R,4R)-3-methoxyoxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVYRLNUMZHWIK-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725527 | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232060-85-3, 955027-73-3 | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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